molecular formula C15H22BNO2 B14088805 (3-Cyclopropyl-5-(2-methylpiperidin-1-yl)phenyl)boronic acid

(3-Cyclopropyl-5-(2-methylpiperidin-1-yl)phenyl)boronic acid

Cat. No.: B14088805
M. Wt: 259.15 g/mol
InChI Key: UUFWJGPEDFVQQI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropyl-5-(2-methylpiperidin-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as laboratory methods but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropyl-5-(2-methylpiperidin-1-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The conditions for these reactions can vary but typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution with a halide could produce a halogenated compound.

Scientific Research Applications

(3-Cyclopropyl-5-(2-methylpiperidin-1-yl)phenyl)boronic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Cyclopropyl-5-(2-methylpiperidin-1-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, including as a sensor for detecting sugars and other biomolecules. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Cyclopropyl-5-(2-methylpiperidin-1-yl)phenyl)boronic acid is unique due to its specific structural features, which confer distinct reactivity and binding properties

Properties

Molecular Formula

C15H22BNO2

Molecular Weight

259.15 g/mol

IUPAC Name

[3-cyclopropyl-5-(2-methylpiperidin-1-yl)phenyl]boronic acid

InChI

InChI=1S/C15H22BNO2/c1-11-4-2-3-7-17(11)15-9-13(12-5-6-12)8-14(10-15)16(18)19/h8-12,18-19H,2-7H2,1H3

InChI Key

UUFWJGPEDFVQQI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)N2CCCCC2C)C3CC3)(O)O

Origin of Product

United States

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